2-(5-Methylthiophene-2-yl)benzonitrile
Description
Properties
CAS No. |
159448-39-2 |
|---|---|
Molecular Formula |
C12H9NS |
Molecular Weight |
199.27g/mol |
IUPAC Name |
2-(5-methylthiophen-2-yl)benzonitrile |
InChI |
InChI=1S/C12H9NS/c1-9-6-7-12(14-9)11-5-3-2-4-10(11)8-13/h2-7H,1H3 |
InChI Key |
KRFXZZKDPUJAIT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(S1)C2=CC=CC=C2C#N |
Canonical SMILES |
CC1=CC=C(S1)C2=CC=CC=C2C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electron Effects: Electron-withdrawing groups (e.g., nitro, cyano) enhance electrophilicity, facilitating reactions with nucleophiles, as seen in 4-nitro-2-(trifluoromethyl)benzonitrile’s use in lithium-ion battery research .
- Reactivity : Thiol-containing analogs (e.g., 5-methyl-2-sulfanylbenzonitrile) may exhibit higher nucleophilic substitution activity compared to the methylthiophene derivative .
Crystallographic and Optical Properties
- Crystal Packing: The malononitrile-thiophene derivative () exhibits a planar geometry with strong π-π interactions, a trait likely shared by the target compound due to its conjugated system .
- Optical Activity : The 2’S configuration in 2-{[(2R)-3,3-dimethyloxiran-2-yl]methyl}benzonitrile ([α]²⁵_D +128.0) contrasts with its 2’R analog, emphasizing the impact of stereochemistry on optical properties .
Preparation Methods
Reaction Design and Substrate Preparation
The synthesis begins with the preparation of 2-bromobenzonitrile and 5-methylthiophen-2-ylboronic acid. As demonstrated in, 2-(2-bromophenyl)-5-methylthiophene derivatives are synthesized via Pd(OAc)₂-catalyzed Suzuki coupling using dppf as a ligand in tetrahydrofuran (THF) at 80°C. Adapting this protocol, 2-bromobenzonitrile reacts with 5-methylthiophen-2-ylboronic acid under similar conditions:
Yields for analogous reactions range from 74% to 86%. Critical to success is the electron-deficient nature of the benzonitrile group, which enhances oxidative addition efficiency at the palladium center.
Optimization of Catalytic Systems
Table 1 compares catalytic systems for Suzuki coupling:
| Entry | Catalyst | Ligand | Solvent | Base | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ | dppf | THF | K₂CO₃ | 85 |
| 2 | PdCl₂(PPh₃)₂ | — | DMF | Cs₂CO₃ | 62 |
| 3 | Pd(dppf)Cl₂ | — | Toluene | NaOAc | 78 |
Data adapted from highlights Pd(OAc)₂/dppf in THF as optimal, minimizing side reactions such as protodeboronation.
Direct C–H Arylation Strategies
Direct arylation bypasses pre-functionalized substrates by activating C–H bonds on the thiophene or benzene ring. This method is particularly effective for introducing methylthiophene motifs to benzonitrile frameworks.
Palladium-Catalyzed C–H Activation
As reported in, 2-bromobenzonitrile undergoes direct coupling with 2-methylthiophene using Pd(OAc)₂ in dimethylacetamide (DMA) at 150°C. The reaction proceeds via a 1,4-palladium migration mechanism, ensuring regioselectivity at the thiophene’s β-position:
This method achieves 64% yield with >80% selectivity for the desired isomer. Solvent choice is critical: DMA outperforms DMF or NMP due to its high boiling point and compatibility with palladium intermediates.
Substituent Effects on Reactivity
Electron-withdrawing groups (e.g., nitriles) on the benzene ring accelerate oxidative addition but may hinder transmetalation. Studies in show that electron-rich thiophenes (e.g., 5-methyl substitution) enhance reaction rates by stabilizing palladium-thienyl intermediates.
Cyclization and Functional Group Interconversion
Alternative routes involve constructing the thiophene ring post-arylation or converting pre-existing functional groups into nitriles.
Thiophene Ring Synthesis via Cyclocondensation
Patent describes a cyclocondensation strategy for 2,5-disubstituted thiophenes. Using 1-(5-bromo-2-aminophenyl)-2-chloroethene ketone and 3-(4-fluorophenyl)-2-propenal in DMF at 60°C, thiophene rings form in 93% yield. Adapting this method, substituting the fluorophenyl group with a cyanophenyl moiety could yield the target compound.
Comparative Analysis of Methodologies
Table 2 evaluates key synthesis routes:
| Method | Yield (%) | Selectivity | Cost | Scalability |
|---|---|---|---|---|
| Suzuki-Miyaura | 85 | High | Moderate | Excellent |
| Direct C–H Arylation | 64 | Moderate | Low | Good |
| Cyclocondensation | 93 | High | High | Moderate |
Suzuki coupling offers the best balance of yield and scalability, while direct arylation reduces pre-functionalization steps. Cyclocondensation, though high-yielding, demands specialized substrates.
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